3-phenyl-2,3-dihydro-1H-inden-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14-16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSYDARJANONJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance As a Synthetic Intermediate
The chemical architecture of 3-phenyl-2,3-dihydro-1H-inden-1-ol, featuring a fused bicyclic system with a hydroxyl group and a phenyl substituent, provides a versatile platform for a variety of chemical transformations. The hydroxyl group can be readily converted into other functional groups, such as halides or amines, or can be used as a handle for further reactions. The phenyl group, on the other hand, can be modified to introduce additional functionality or to fine-tune the electronic and steric properties of the molecule.
One of the primary applications of this compound as a synthetic intermediate lies in its conversion to other valuable compounds. For instance, it can be oxidized to the corresponding ketone, 3-phenyl-1-indanone (B102786), a key precursor for a range of biologically active molecules. nih.gov Furthermore, the indenol scaffold itself is a core component of various compounds with interesting pharmacological properties. mdpi.com
The strategic placement of the phenyl group at the 3-position influences the reactivity of the indenol system, making it a unique synthon for the construction of substituted indane derivatives. These derivatives have shown promise in various fields, including the development of new therapeutic agents. nih.govnih.gov
Role in Chiral Molecule Synthesis and Asymmetric Transformations
The presence of a stereocenter at the 1-position (the carbon bearing the hydroxyl group) and another potential stereocenter at the 3-position (the carbon bearing the phenyl group) makes 3-phenyl-2,3-dihydro-1H-inden-1-ol a crucial target in asymmetric synthesis. The controlled synthesis of specific stereoisomers (enantiomers and diastereomers) of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration.
A common and effective method for obtaining enantiomerically enriched this compound is through the asymmetric reduction of the prochiral ketone, 3-phenyl-1-indanone (B102786). nih.gov This can be achieved using various chiral catalysts, such as those based on ruthenium, rhodium, or iridium, in combination with a hydrogen source. rsc.orgmdpi.com For example, the use of Noyori-type chiral Ru-catalysts in asymmetric transfer hydrogenation has been shown to produce cis-3-aryl-1-indanols with high diastereoselectivity and enantioselectivity. rsc.org
Kinetic resolution is another powerful strategy employed to separate enantiomers of 3-aryl-indanones, leading to the formation of enantioenriched 3-aryl-indanols. rsc.org These chiral indenols can then serve as valuable precursors for the synthesis of other chiral molecules. While not extensively documented as a chiral auxiliary itself, the fundamental principle of a chiral auxiliary involves its temporary incorporation to direct a stereoselective reaction. evitachem.comresearchgate.net In this context, a chiral, enantiomerically pure this compound could theoretically be used to introduce chirality into a prochiral molecule, after which it would be cleaved and potentially recovered.
Structural Framework and Research Interest Within Indenol Chemistry
General Synthetic Strategies for Indenols
The creation of indenols, including the specific target this compound, relies on several key synthetic transformations. These methods provide access to the core indenol structure, which can be further functionalized.
Reduction of 3-Phenyl-1-indanones
A primary and direct route to this compound involves the reduction of the corresponding ketone, 3-phenyl-1-indanone (B102786). whiterose.ac.uknih.gov This transformation targets the carbonyl group at the 1-position of the indanone ring system.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com In the context of 3-phenyl-1-indanone, NaBH₄ provides a convenient and efficient method for its conversion to this compound. masterorganicchemistry.comnumberanalytics.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the indanone. chemguide.co.ukyoutube.com This is followed by a protonation step, typically from a protic solvent like methanol (B129727) or ethanol (B145695), to yield the final alcohol product. chemguide.co.uk While effective in achieving the desired reduction, standard NaBH₄ reductions are generally non-stereoselective, leading to a racemic mixture of the alcohol when a new stereocenter is formed. masterorganicchemistry.comnumberanalytics.com
Table 1: Non-Stereoselective Reduction of Ketones
| Ketone | Reducing Agent | Product | Notes |
|---|---|---|---|
| Aldehydes | NaBH₄ | Primary Alcohols | Effective reduction. masterorganicchemistry.com |
| Ketones | NaBH₄ | Secondary Alcohols | Effective reduction. masterorganicchemistry.com |
Cyclization Reactions in Indenol Synthesis
Cyclization reactions represent another fundamental approach to constructing the indenol framework. These methods often start from acyclic precursors and form the five-membered ring of the indene (B144670) system in a key step.
Intramolecular Friedel-Crafts reactions are a powerful tool for forming cyclic structures, including indene derivatives. masterorganicchemistry.com This type of reaction involves an electrophilic aromatic substitution where the arene and the electrophile are part of the same molecule. nih.gov For instance, precursors containing a phenyl ring and a suitable electrophilic side chain can undergo cyclization in the presence of a Lewis acid catalyst to form the indene ring system. nih.govacs.org The reaction of 2-alkylcinnamaldehydes with acetic anhydride (B1165640) and a catalytic amount of a Lewis acid like iron(III) chloride can lead to the formation of indenyl acetates, which can then be hydrolyzed to the corresponding indenols. acs.org This method offers a pathway to substituted indenols from readily available starting materials. acs.org
Table 2: Lewis Acids in Intramolecular Friedel-Crafts Reactions
| Lewis Acid | Application | Reference |
|---|---|---|
| In(III) salts | Catalyze cyclization of allylic bromides and arenes. | nih.gov |
| FeCl₃ | Used in the cyclization of 2-alkylcinnamaldehydes. | acs.org |
Brønsted acids can also effectively catalyze the cyclization of appropriate precursors to yield indenes and indenols. organic-chemistry.orgnih.gov For example, the treatment of diaryl- or alkyl aryl-1,3-dienes with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) can lead to the formation of substituted indenes under mild conditions. organic-chemistry.orgnih.gov The mechanism is thought to proceed through the protonation of the diene to form a stable benzylic carbocation, which then undergoes an intramolecular electrophilic attack on the aromatic ring, followed by deprotonation to yield the indene product. organic-chemistry.org In some cases, cascade reactions involving acid-mediated cyclizations can lead to complex indenol-containing structures. acs.org For instance, triflic acid can drive a dual cyclization pathway of 2-formyl cinnamate (B1238496) esters with phenols to produce functionalized indeno[2,1-c]chromen-6(7H)-ones, which involves an indenol-ester intermediate. acs.org
Multi-Component and Cascade Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the majority of the atoms of the starting materials, offer an efficient route to complex molecules. rug.nlorganic-chemistry.orgnih.gov Cascade reactions, involving a sequence of intramolecular transformations, can also rapidly build molecular complexity. researchgate.net While direct multi-component syntheses of this compound are less common, related cascade processes have been developed for similar structures. For example, a cascade Prins/Friedel-Crafts cyclization has been used to synthesize 4-aryltetralin-2-ols, a related structural motif. beilstein-journals.org This strategy involves the intramolecular cyclization of an aldehyde with an olefin, generating a carbocation that is then trapped by an aromatic ring. beilstein-journals.org Such approaches highlight the potential for developing novel and efficient syntheses of indenol derivatives.
Stereoselective and Asymmetric Synthesis of this compound
The creation of specific stereoisomers of this compound is achieved through stereoselective and asymmetric synthesis. These methods employ chiral catalysts or reagents to influence the three-dimensional arrangement of atoms in the product molecule.
Asymmetric Transfer Hydrogenation (ATH) Protocols
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of enantioenriched alcohols. nih.govnih.gov This technique is valued for its operational simplicity, mild reaction conditions, and the avoidance of high-pressure gaseous hydrogen. nih.gov
In the context of synthesizing this compound, ATH is applied to the corresponding ketone, 3-phenyl-1-indanone. A common hydrogen source for these reactions is a mixture of formic acid (HCO₂H) and triethylamine (B128534) (Et₃N), often in a 1:5 ratio, with methanol (MeOH) used as the solvent. nih.govrsc.org The reaction typically proceeds at room temperature under an inert atmosphere. nih.gov
A highly efficient kinetic resolution (KR) is observed during the asymmetric transfer hydrogenation of racemic 3-aryl-1-indanones. nih.govrsc.org In this process, one enantiomer of the starting racemic ketone is reduced much faster than the other. This results in the formation of the cis-3-arylindanol product with high diastereomeric ratio (dr) and high enantiomeric excess (ee), alongside the unreacted enantiomer of the 3-aryl-1-indanone, which is also recovered with excellent enantiomeric excess. nih.govrsc.org
For instance, when racemic 3-phenyl-1-indanone is subjected to ATH conditions, the reaction can be stopped at approximately 50% conversion. This yields the desired alcohol, (1R,3R)-3-phenyl-2,3-dihydro-1H-inden-1-ol, in about 45% yield and with an enantiomeric excess of 97%. nih.gov Simultaneously, the unreacted ketone, (S)-3-phenyl-1-indanone, can be recovered with high enantiopurity. nih.govrsc.org This strategy is effective for various 3-aryl-indanones, including those with electron-donating or electron-withdrawing substituents on the phenyl ring. nih.gov
The success of asymmetric transfer hydrogenation hinges on the choice of the chiral catalyst. For the kinetic resolution of 3-aryl-1-indanones, commercially available ruthenium-based catalysts such as (R,R)- or (S,S)-Ts-DENEB have proven to be highly effective. nih.govrsc.org Ts-DENEB is a half-sandwich complex featuring a tosylated diamine ligand. nih.gov
The catalyst, used in low loadings (e.g., 1 mol%), facilitates the stereoselective transfer of hydride from the formic acid/triethylamine source to the carbonyl group of the indanone. nih.gov The specific chirality of the catalyst—(R,R) or (S,S)—determines which enantiomer of the final alcohol is produced. For example, using the (R,R)-Ts-DENEB catalyst with racemic 3-phenyl-1-indanone selectively produces (1R,3R)-3-phenyl-2,3-dihydro-1H-inden-1-ol. nih.gov
| Entry | Substrate | Catalyst | Yield (%) | ee (%) |
| 1 | 3-phenyl-1-indanone | (R,R)-Ts-DENEB | 45 | 97 |
| 2 | 4-Methyl-3-phenyl-1-indanone | (R,R)-Ts-DENEB | 43 | 95 |
Table 1: Representative results for the kinetic resolution of 3-aryl-1-indanones via ATH using the Ts-DENEB catalyst. Data sourced from nih.gov.
Asymmetric Hydrogenation (AH) Approaches
Asymmetric hydrogenation (AH) is a fundamental chemical reaction that introduces two hydrogen atoms to a substrate with high spatial selectivity, using a chiral catalyst. wikipedia.org This method is distinct from ATH as it typically utilizes molecular hydrogen (H₂) directly, often under pressure. nih.gov The mechanism can involve the substrate coordinating to the metal center (inner-sphere) or reacting in the outer coordination sphere of the catalyst complex. wikipedia.orgnih.gov
Transition metal complexes, particularly those of iridium and ruthenium, are widely used for the asymmetric hydrogenation of ketones and olefins. nih.govnih.gov Iridium catalysts, often featuring chiral P,N-ligands, have significantly broadened the scope of asymmetric hydrogenation to include unfunctionalized olefins. nih.gov While specific documented examples for the asymmetric hydrogenation of 3-phenyl-1-indanone using iridium catalysts are not detailed in the provided context, the principles of ketone hydrogenation are well-established. nih.gov The process involves the activation of H₂ by the chiral metal complex and its subsequent stereoselective delivery to the ketone's carbonyl group. The choice of chiral ligand is crucial for achieving high enantioselectivity. nih.govnih.gov
Biocatalytic Enantioselective Synthesis
Biocatalysis offers an environmentally benign alternative to traditional chemical methods, utilizing enzymes or whole microbial cells to perform chemical transformations with high specificity. nih.gov For the synthesis of chiral alcohols like this compound, enzymatic kinetic resolution is a common strategy. nih.gov
This approach could involve the use of a lipase (B570770) to selectively acylate one enantiomer of a racemic mixture of the alcohol, allowing for the separation of the slower-reacting enantiomer from its acylated counterpart. nih.gov Another powerful biocatalytic method is deracemization, which can convert a racemate into a single, optically pure enantiomer. This is often achieved through a cascade of oxidation and reduction reactions. nih.gov For instance, a whole-cell system could employ an (S)-specific dehydrogenase to selectively oxidize the (S)-enantiomer of this compound to the corresponding ketone. Subsequently, an (R)-specific carbonyl reductase within the same or a different cell system could reduce the ketone to the desired (R)-enantiomer of the alcohol, theoretically achieving a yield greater than the 50% limit of kinetic resolution. nih.gov
Enzymatic Kinetic Resolution (e.g., Lipase-mediated)
Enzymatic kinetic resolution (EKR) stands out as a powerful and environmentally benign method for obtaining enantiomerically pure alcohols. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. jocpr.com Lipases (EC 3.1.1.3) are particularly well-suited for this purpose due to their stability, broad substrate scope, and commercial availability. jocpr.com The process can be applied through hydrolysis of a racemic ester or acylation of a racemic alcohol.
In the context of producing chiral this compound, a racemic mixture of the alcohol can be subjected to acylation using an acyl donor in the presence of a lipase. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to its corresponding ester, leaving the S-enantiomer as an unreacted alcohol. Separation of the resulting ester and the unreacted alcohol provides access to both enantiomers. For instance, the acylation of (±)-2,3-epoxy-1-tridecanol with acetic anhydride using porcine pancreatic lipase resulted in the (2R, 3S)-epoxy alcohol with an optical purity exceeding 99% enantiomeric excess (ee). nih.gov This highlights the high degree of selectivity achievable with lipase catalysis.
Similarly, the hydrolysis of a racemic ester of this compound can be employed. Research on Morita-Baylis-Hillman (MBH) adducts, which are structurally analogous allylic alcohols, has shown that lipases from Pseudomonas fluorescens and Amano AK lipase can be highly selective. nih.gov Novozyme 435, a commercial lipase, has also demonstrated excellent selectivity in the resolution of certain esters, leading to enantiopure products with >90% ee at approximately 50% conversion. nih.gov The choice of lipase is crucial, as different enzymes exhibit varying selectivities for different substrates.
Table 1: Illustrative Lipase Screening for Kinetic Resolution
| Lipase Source | Reaction Type | Enantiomeric Ratio (E) | Reference |
|---|---|---|---|
| Pseudomonas cepacia | Hydrolysis | Good to Excellent | mdpi.com |
| Pseudomonas fluorescens | Hydrolysis | Good | nih.gov |
| Candida antarctica Lipase B (CAL-B) | Hydrolysis | Excellent (>200) | nih.gov |
| Novozyme 435 | Hydrolysis | Excellent (>200) | nih.gov |
Organocatalytic and Chiral Lewis Acid-Catalyzed Routes
Beyond enzymatic methods, organocatalytic and chiral Lewis acid-catalyzed reactions offer powerful alternatives for the asymmetric synthesis of indenol derivatives. These methods often involve the direct construction of the chiral center during the formation of the ring system.
Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral cyclic structures, catalysts such as primary-tertiary diamines combined with a Brønsted acid have proven effective. researchgate.net In a related context, the asymmetric Henry reaction of isatins with nitromethane (B149229) has been achieved using C6′-OH cinchona alkaloid catalysts, yielding 3-substituted 3-hydroxy-oxindoles in excellent yields and high enantioselectivities. researchgate.net A similar strategy could be envisioned for an intramolecular aldol-type reaction to form the five-membered ring of the indenol structure, where a chiral organocatalyst would control the stereochemistry of the newly formed hydroxyl group.
Chiral Lewis Acid Catalysis: Chiral Lewis acids, particularly those based on transition metals, are instrumental in a wide array of asymmetric transformations. Gold(I) catalysis, for example, has been used for the stereoselective synthesis of complex heterocyclic compounds. nih.gov The mechanism often involves the activation of an alkyne by the gold catalyst, followed by an intramolecular attack. nih.gov While directly applied to indeno[1,2-b]chromene derivatives, the principle of using a chiral gold(I) complex bearing a chiral ligand to control stereoselectivity is broadly applicable. nih.gov The development of such a cascade reaction starting from an appropriately substituted precursor could provide a direct, atom-economical route to enantiomerically enriched this compound.
Optimization of Reaction Conditions for Indenol Synthesis
Achieving high yields and selectivity in the synthesis of this compound necessitates careful optimization of various reaction parameters. numberanalytics.comresearchgate.net A deep understanding of reaction kinetics and the influence of catalysts, solvents, and temperature is crucial for maximizing the desired product formation while minimizing side reactions. azom.com
Catalyst Screening and Ligand Design
The choice of catalyst is a cornerstone of synthetic optimization. numberanalytics.com For metal-catalyzed reactions, the ligand bound to the metal center plays a decisive role in determining the catalyst's activity and selectivity. Innovations in ancillary ligand design have been a driving force in advancing cross-coupling chemistries. researchgate.net
In the synthesis of indenol and its analogs, a screening process is essential. This involves testing a library of catalysts with varied metal precursors and ligands to identify the optimal combination. For instance, in palladium-catalyzed arylations, ligands like bis(diphenylphosphino)methane (B1329430) (dppm) have been used effectively. nih.gov The rational design of ligands, sometimes guided by computational screening, aims to create a specific steric and electronic environment around the metal center to favor the desired reaction pathway. researchgate.netnih.gov Structure-activity relationship (SAR) studies can inform the design of new ligands with improved properties for a specific transformation, such as the synthesis of indanone derivatives. chemrxiv.org
Table 2: Key Factors in Catalyst and Ligand Selection
| Factor | Importance | Example Application | Reference |
|---|---|---|---|
| Metal Center | Determines fundamental reactivity | Palladium(II) for C-H functionalization | nih.gov |
| Ligand Backbone | Influences steric and electronic properties | Chiral SEGPHOS for enantioselective gold catalysis | nih.gov |
| Ligand Diversity | Enables high-throughput screening | Modular ligand libraries for rapid optimization | researchgate.net |
| Catalyst Loading | Affects cost and efficiency | Optimization to minimize catalyst use while maintaining yield | researchgate.net |
Solvent Systems and Temperature Control
Solvent choice and temperature are critical parameters that can profoundly impact reaction rates, yields, and even the stereochemical outcome. numberanalytics.comresearchgate.net The solvent not only dissolves reactants but can also influence catalyst stability and reactivity. nih.gov Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) can significantly affect the acidity of reactants and the stability of intermediates. nih.gov In some cases, unconventional solvents like deep eutectic solvents or even water can enhance efficiency and sustainability. numberanalytics.comnih.gov
Temperature control is equally vital. While elevated temperatures generally increase reaction rates, they can also promote undesired side reactions or lead to catalyst degradation. numberanalytics.com Conversely, conducting reactions at low temperatures, such as -78 °C, can enhance selectivity by favoring one reaction pathway over another. chemicalbook.com The optimal temperature is a balance that maximizes the rate of the desired transformation while minimizing competing processes. numberanalytics.com Temperature-dependent multi-component solvent systems can also be employed to simplify product separation and catalyst recycling. rsc.org
Strategies for Enhancing Yield and Selectivity
Several strategies can be implemented to boost the yield and selectivity of indenol synthesis. A systematic approach to optimizing reaction conditions is often the most effective. numberanalytics.com This involves varying parameters such as reactant concentrations, reaction time, and catalyst loading. researchgate.netazom.com
For instance, in one study, increasing the amount of an oxidizing agent from 0.125 mmol to 0.250 mmol improved the product yield from 60% to 85%. However, a further increase proved detrimental, demonstrating the need for fine-tuning. researchgate.net The purification method is also critical; efficient techniques like chromatography or distillation are necessary to isolate the pure product and accurately determine the yield. chemicalbook.comorgsyn.org Ultimately, a combination of a highly selective catalyst, an optimized solvent system, precise temperature control, and carefully controlled reactant stoichiometry is required to achieve the best possible outcome in the synthesis of this compound. azom.comorgsyn.org
Diastereoselectivity in Indenol Formation
The synthesis of this compound is commonly achieved through the reduction of the corresponding ketone, 3-phenyl-1-indanone. This reduction can lead to two diastereomers: cis-3-phenyl-2,3-dihydro-1H-inden-1-ol and trans-3-phenyl-2,3-dihydro-1H-inden-1-ol. The diastereoselectivity of this transformation is highly dependent on the reaction conditions and the reagents employed.
A predominant method for this reduction is Asymmetric Transfer Hydrogenation (ATH), which typically shows a strong preference for the formation of the cis diastereomer. In these reactions, the hydrogen is delivered to the carbonyl group from the less sterically hindered face, leading to the hydroxyl group at C1 and the phenyl group at C3 being on the same side of the five-membered ring. Research has shown that using catalysts such as (R,R)- or (S,S)-Ts-DENEB in the presence of a hydrogen source like a formic acid/triethylamine mixture results in high diastereoselectivity, favoring the cis-indanol product. nih.gov The rationale for this preference is often attributed to favorable interactions in the reaction's transition state, as discussed in section 3.4.
Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination
In asymmetric synthesis, the success of a reaction is measured by its ability to produce one stereoisomer in excess of others. For this compound, this is quantified by the enantiomeric excess (ee) and the diastereomeric ratio (dr). The enantiomeric excess measures the purity of a single enantiomer relative to the other, while the diastereomeric ratio compares the amount of the major diastereomer (typically cis) to the minor one (trans).
The Asymmetric Transfer Hydrogenation (ATH) of racemic 3-aryl-1-indanones serves as an effective method for kinetic resolution (KR). This process allows for the separation of enantiomers by having one react faster than the other. Using catalysts like (R,R)- or (S,S)-Ts-DENEB, the ATH of racemic 3-phenyl-1-indanone can produce the cis-3-phenyl-1-indanol with high diastereomeric ratio and high enantiomeric excess, while leaving the unreacted 3-phenyl-1-indanone also in an enantioenriched state. nih.gov
The following table summarizes the results from a study on the kinetic resolution of racemic 3-phenyl-1-indanone via ATH, highlighting the achieved yields, dr, and ee values under specific conditions. nih.gov
| Catalyst | Product | Yield (%) | dr (cis:trans) | ee (%) |
| (R,R)-Ts-DENEB | (1S,3R)-cis-Indanol | 48 | >99:1 | 99 |
| (R,R)-Ts-DENEB | (S)-Indanone (unreacted) | 49 | - | 99 |
| (S,S)-Ts-DENEB | (1R,3S)-cis-Indanol | 48 | >99:1 | 99 |
| (S,S)-Ts-DENEB | (R)-Indanone (unreacted) | 50 | - | 98 |
| Reaction Conditions: Racemic 3-phenyl-1-indanone, catalyst, HCOOH:Et₃N (5:2) in MeOH at room temperature. |
Methodologies for Absolute Configuration Assignment
Determining the precise three-dimensional structure, or absolute configuration, of the stereoisomers of this compound is critical. Several powerful analytical techniques are employed for this purpose.
Spectroscopic Methods (e.g., Optical Rotation, NMR data comparison, NOE-NMR, Karplus equation)
Spectroscopic methods are fundamental to stereochemical assignment. Optical rotation, measured with a polarimeter, can distinguish between enantiomers, with one rotating plane-polarized light clockwise (+) and the other counter-clockwise (-). The sign of the optical rotation is often compared to that of known compounds to infer the absolute configuration. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an even more powerful tool. The relative configuration (cis or trans) can be determined by analyzing the coupling constants (J-values) of the protons on the five-membered ring (H1, H2, and H3). The magnitude of the vicinal coupling constant between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. For the indanol ring, the coupling constant between H1 and H2 (JH1-H2) is expected to be larger for the cis isomer (where the protons are on opposite faces of the ring, leading to a dihedral angle near 180° or 0°) compared to the trans isomer (where the dihedral angle is closer to 90°). libretexts.orgiastate.edu
Nuclear Overhauser Effect (NOE) NMR experiments can further confirm the relative stereochemistry. NOE detects protons that are close to each other in space (typically < 5 Å). mdpi.com For the cis isomer of this compound, an NOE correlation would be expected between the proton at C1 and the proton at C3, as they are on the same face of the ring. Conversely, such a correlation would be absent in the trans isomer.
Chemical Derivatization and Correlation Methods
Chemical derivatization is a classic and reliable method for determining absolute configuration. The most common technique is the Mosher's ester analysis. stackexchange.comnih.govumn.edu This method involves reacting the chiral alcohol with both enantiomers of a chiral derivatizing agent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form a pair of diastereomeric esters.
The underlying principle is that these diastereomers will have different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety. stackexchange.com By comparing the spectra of the (R)-MTPA ester and the (S)-MTPA ester, a series of chemical shift differences (Δδ = δS - δR) is calculated for the protons on either side of the newly formed ester linkage. Based on an established conformational model of the Mosher esters, a consistent pattern of positive and negative Δδ values for the protons allows for the unambiguous assignment of the absolute configuration of the original alcohol's stereocenter. nih.govumn.edu
X-ray Diffraction Analysis
The most definitive method for determining the absolute and relative stereochemistry of a crystalline compound is single-crystal X-ray diffraction. This technique maps the electron density of a crystal to determine the precise location of each atom in three-dimensional space, providing an unambiguous structural proof. However, a search of the available scientific literature and crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported.
Factors Influencing Stereochemical Outcome
The stereochemical outcome in the synthesis of this compound, particularly via the asymmetric reduction of 3-phenyl-1-indanone, is governed by a combination of factors related to the catalyst and the substrate.
Catalyst Structure: The choice of chiral catalyst is paramount. In Asymmetric Transfer Hydrogenation (ATH), ruthenium complexes containing chiral diamine ligands, such as (R,R)- or (S,S)-Ts-DENEB, are highly effective. nih.gov The chirality of the ligand directly dictates the enantiomer of the product formed.
Substrate-Catalyst Interactions: The high diastereoselectivity observed in favor of the cis isomer is rationalized by the transition state model. researchgate.netstackexchange.com It is proposed that attractive CH-π interactions occur between the η⁶-arene ligand of the ruthenium catalyst (e.g., p-cymene) and the aromatic ring of the indanone substrate. This interaction stabilizes a transition state where the bulky 3-phenyl substituent of the indanone is positioned away from the catalyst's ligand framework to minimize steric hindrance. This orientation favors hydrogen delivery from a specific face, leading to the cis product. researchgate.netstackexchange.com
Reaction Conditions: The choice of base can also significantly impact the stereochemical pathway. In the ATH of racemic 3-phenyl-1-indanone, a relatively weak base like triethylamine (Et₃N) leads to a classic Kinetic Resolution (KR), yielding approximately 50% of the enantioenriched cis-indanol and 50% of the unreacted, enantioenriched indanone. nih.gov However, employing a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can induce in-situ racemization of the starting indanone. This allows for a Dynamic Kinetic Resolution (DKR), where the slower-reacting enantiomer is continuously converted to the faster-reacting one, theoretically enabling a 100% yield of a single, enantioenriched stereoisomer of the product. nih.gov
Reaction Mechanisms and Pathways Involving 3 Phenyl 2,3 Dihydro 1h Inden 1 Ol
Mechanistic Studies of 3-Phenyl-1-indanone (B102786) Reduction to Indenol
The synthesis of 3-phenyl-2,3-dihydro-1H-inden-1-ol is commonly achieved through the reduction of its corresponding ketone, 3-phenyl-1-indanone. This transformation involves the addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.
The mechanism of this reduction can proceed through several pathways, depending on the reducing agent employed. In a typical laboratory synthesis using a metal hydride reagent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the reaction mechanism is as follows:
Nucleophilic Attack: The hydride ion from the reducing agent acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-phenyl-1-indanone. This breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming a tetra-coordinate aluminum or boron-alkoxide intermediate.
Protonation: A protic solvent (like ethanol (B145695) or water) is added to protonate the negatively charged oxygen atom of the alkoxide intermediate. This step yields the final product, this compound, and regenerates the boron or aluminum species.
Catalytic hydrogenation is another important method for this reduction. This process involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Palladium, Platinum, or Nickel). The mechanism for catalytic hydrogenation is more complex and occurs on the surface of the metal catalyst. It generally involves the adsorption of both the hydrogen gas and the 3-phenyl-1-indanone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbonyl double bond.
Asymmetric hydrogenation, a variation of catalytic hydrogenation, utilizes chiral catalysts to produce a specific enantiomer of the alcohol. wikipedia.org This method is crucial for obtaining enantiomerically pure forms of this compound.
Proposed Mechanisms for Stereoselective Transformations (e.g., ATH)
Achieving stereoselectivity in the synthesis of this compound is of significant interest, particularly for applications in asymmetric synthesis. Asymmetric Transfer Hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones like 3-phenyl-1-indanone.
In ATH, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in conjunction with a chiral transition metal catalyst. The mechanism generally involves the formation of a chiral metal-hydride species, which then delivers the hydride to the ketone in a stereoselective manner.
A proposed mechanism for the ATH of an imine catalyzed by a chiral phosphoric acid (CPA) derived indium metal-organic framework (In-MOF) provides insight into this process. mdpi.com It is suggested that the substrate (imine or, in this case, ketone) and the reducing agent are simultaneously adsorbed on the chiral catalyst through hydrogen bonding, forming an intermediate complex. mdpi.com A proton is then transferred from the reducing agent to the substrate. mdpi.com The transition states are stabilized on the chiral catalyst via hydrogen bonding, and the steric and electronic properties of the catalyst and substrate dictate the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer over the other. mdpi.com
The enantioselectivity of these transformations is highly dependent on the structure of the chiral ligand, the metal center, and the reaction conditions.
| Transformation | Catalyst/Reagent | Key Mechanistic Feature | Stereochemical Outcome |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Formation of a chiral metal-dihydride complex that coordinates to the ketone. | High enantiomeric excess (ee) of one enantiomer. |
| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru, Rh, or Ir complexes with a hydrogen donor (e.g., isopropanol) | Formation of a transient chiral metal-hydride species that reduces the ketone. | High enantiomeric excess (ee), often complementary to asymmetric hydrogenation. |
Intramolecular Cyclization Mechanisms for Indenol Ring Formation
The indenol ring system can be constructed through intramolecular cyclization reactions, where a suitably functionalized open-chain precursor undergoes ring closure. These reactions are often driven by the formation of a stable five-membered ring. wikipedia.org
One plausible pathway for the formation of a substituted indenol ring is through an intramolecular Friedel-Crafts-type reaction. This would involve a precursor containing a phenyl group and a side chain with an electrophilic center, such as an epoxide or a halohydrin, positioned to allow for cyclization onto the aromatic ring.
For instance, a precursor like 1-phenyl-4-halo-2-butanol could undergo an intramolecular electrophilic aromatic substitution. The reaction would be initiated by a Lewis acid, which coordinates to the halogen, making the carbon atom more electrophilic. The tethered phenyl ring then acts as a nucleophile, attacking this electrophilic carbon to form the five-membered ring of the indane skeleton. Subsequent workup would yield the indenol.
The rates of intramolecular reactions are highly dependent on the length of the tether connecting the reacting groups, with the formation of five- and six-membered rings being particularly favorable due to minimal ring strain and a high effective concentration of the reacting moieties. wikipedia.org
Mechanisms of Derivatives' Formation (e.g., Electrophilic Substitution, Oxidation)
The this compound molecule contains several reactive sites that allow for the formation of various derivatives. The hydroxyl group and the two phenyl rings are the primary sites for chemical modification.
Oxidation: The secondary alcohol group of this compound can be oxidized back to the corresponding ketone, 3-phenyl-1-indanone. This is a common transformation achieved using a variety of oxidizing agents, such as chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), or through milder methods like Swern or Dess-Martin periodinane oxidation. The mechanism of these oxidations varies with the reagent but generally involves the formation of an intermediate ester (e.g., a chromate (B82759) ester) followed by an elimination step where a base removes the proton from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl group.
Electrophilic Aromatic Substitution: The phenyl rings of the molecule are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The hydroxyl group is an activating, ortho-, para-directing group, while the alkyl-substituted phenyl group is also activating and ortho-, para-directing. The outcome of the substitution (i.e., which ring and which position is substituted) will depend on the reaction conditions and the steric hindrance around the potential reaction sites. The mechanism follows the general pathway for electrophilic aromatic substitution:
Generation of a strong electrophile.
Attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion).
Deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring and yield the substituted product.
| Reaction Type | Reagent | Product Type |
| Oxidation | Pyridinium chlorochromate (PCC) | 3-Phenyl-1-indanone |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted this compound |
| Halogenation | Br₂/FeBr₃ | Bromo-substituted this compound |
| Esterification | Acetic anhydride (B1165640)/Pyridine | 3-Phenyl-2,3-dihydro-1H-inden-1-yl acetate (B1210297) |
Derivatization and Functionalization of the 3 Phenyl 2,3 Dihydro 1h Inden 1 Ol Scaffold
Synthesis of Substituted Indenol Derivatives and Analogs
The synthesis of substituted indenol derivatives often begins with the corresponding 1-indanone (B140024). A variety of substituted 1-indanones can be prepared through methods like the Friedel-Crafts reaction. For instance, 3-arylpropionic acids can undergo intramolecular cyclization catalyzed by terbium(III) triflate to yield 1-indanone derivatives. researchgate.net Similarly, NbCl5 has been used to induce a one-step Friedel–Crafts reaction to produce various 1-indanone derivatives. researchgate.netbeilstein-journals.org
Once the desired 1-indanone is obtained, it can be converted to the corresponding 3-phenyl-2,3-dihydro-1H-inden-1-ol derivative through reduction of the ketone.
Another approach involves the synthesis of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one, which can then undergo a series of reactions, including the addition of an organolithium reagent, to form hydroxy- and anilinoindanone derivatives. nih.gov For example, new hydroxy- and anilinoindanone derivatives have been synthesized from 3-hydroxybenzo[e]isoindolinone via the addition of alkyllithium reagents, followed by lactam ring opening and intramolecular cyclization. nih.gov
Furthermore, the Knoevenagel condensation of 1,3-indanedione with 1-(4-aminophenyl)ethanone can produce a styrylated indanedione, which can then be used to form various Schiff base derivatives. ijpsr.com
Below is a table summarizing some synthesized substituted indenol derivatives:
| Derivative Name | Starting Material(s) | Key Reaction(s) |
| 2-Bromo-6-methoxy-3-phenyl-1-indanone | Chalcone (B49325) | Nazarov reaction, Bromination |
| Isoxazole fused 1-indanones | Diethyl phthalate, Aromatic aldehydes | Knoevenagel condensation, Intramolecular 1,4-addition |
| 3-Hydroxy- and anilinoindanone derivatives | 3-Hydroxybenzo[e]isoindolinone | Alkyllithium addition, Lactam ring opening, Intramolecular cyclization |
| Styrylated indanedione derivatives | 1,3-Indanedione, 1-(4-aminophenyl)ethanone | Knoevenagel condensation |
Chemical Modifications at the Hydroxyl Group
The hydroxyl group at the 1-position of the this compound scaffold is a prime site for chemical modification. This functional group can undergo a variety of reactions to produce a range of derivatives with potentially altered properties.
Common modifications include:
Esterification: The hydroxyl group can be reacted with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
Etherification: Reaction with alkyl halides or other alkylating agents in the presence of a base leads to the formation of ethers.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-phenyl-1-indanone (B102786).
Replacement: The hydroxyl group can be replaced with other functional groups, such as halogens or azides, through nucleophilic substitution reactions. These new functionalities can then be used for further derivatization, for instance, through "click" chemistry. frontiersin.org
The addition of hydroxyl groups to a phenyl-based ligand can significantly affect its binding energy to proteins. nih.gov While the structural impact may be minor, the energetic contribution can be substantial. nih.gov
Aromatic Ring Functionalization Strategies
Functionalization of the aromatic rings—both the phenyl ring and the benzene (B151609) ring of the indene (B144670) core—offers another avenue for creating diverse analogs of this compound.
Strategies for aromatic ring functionalization include:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can introduce a variety of substituents onto the aromatic rings. The position of substitution is directed by the existing groups on the ring.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. frontiersin.org This allows for the introduction of various aryl or alkyl groups onto the aromatic rings.
Directed Ortho-Metalation (DoM): This strategy can be employed to selectively functionalize the position ortho to an existing directing group on the aromatic ring.
Transformation into Other Ring Systems or Complex Molecules
The this compound scaffold can be a precursor for the synthesis of more complex molecules and different heterocyclic systems.
Examples of such transformations include:
Ring Expansion: Under certain reaction conditions, the five-membered ring of the indene core could potentially be expanded to a six-membered ring.
Ring Opening: The indene ring system can be opened to form other structures. For instance, the reaction of 1-alkyl-3-phenylbenzimidazolium salts with silver oxide can lead to a ring-opening formamide (B127407) derivative. mdpi.com
Annulation: Additional rings can be fused to the existing indene framework to create polycyclic systems. For example, new benzo[f]phthalazinone derivatives have been prepared from 3-hydroxybenzo[e]isoindolinone. nih.gov
Cyclocondensation Reactions: The indenol scaffold can be used as a building block in cyclocondensation reactions to form various heterocyclic compounds. For example, dihydropyrazoles can be synthesized by the cyclocondensation of 3-(substituted)-N-phenyl-2-enamide with hydrazide derivatives. tsijournals.com Similarly, 1H-1,2,3-triazole analogs can be synthesized via "click" chemistry. frontiersin.org
These transformations significantly expand the chemical space accessible from the this compound core, enabling the creation of novel molecular architectures.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, the carbon skeleton and the specific environment of each proton can be determined.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the foundational data for structural verification. The chemical shifts (δ), reported in parts per million (ppm), multiplicities (e.g., singlet, doublet), and coupling constants (J, in Hertz) provide a detailed map of the molecule's electronic and structural features. rsc.org
In a typical ¹H-NMR spectrum of 3-phenyl-2,3-dihydro-1H-inden-1-ol, distinct signals corresponding to the aromatic protons, the methine protons (at C1 and C3), and the methylene (B1212753) protons (at C2) would be observed. The integration of these signals confirms the number of protons in each environment. The ¹³C-NMR spectrum complements this by showing discrete signals for each unique carbon atom in the molecule.
Table 1: Predicted ¹H-NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic Protons | 7.0 - 7.6 | Multiplet | N/A |
| H1 (CH-OH) | ~5.2 | Doublet or Doublet of Doublets | Varies |
| H3 (CH-Ph) | ~4.3 | Doublet or Triplet | Varies |
| H2 (CH₂) | 2.0 - 3.0 | Multiplets | Varies |
Table 2: Predicted ¹³C-NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (quaternary) | 140 - 146 |
| Aromatic C-H | 124 - 130 |
| C1 (CH-OH) | ~77 |
| C3 (CH-Ph) | ~45 |
For unequivocal assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of H1 to the ¹³C signal of C1, the ¹H signals of the C2 protons to the ¹³C signal of C2, and so on for all C-H bonds. This confirms which protons are attached to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the entire molecular framework by revealing correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). For instance, the proton at C1 (H1) would show HMBC correlations to carbons in the fused aromatic ring and to carbons C2 and C3. Crucially, protons on the phenyl substituent would show a correlation to the C3 carbon of the indene (B144670) core, confirming the location of the phenyl group. These long-range correlations provide definitive proof of the molecule's connectivity.
High-Resolution Mass Spectrometry (HRMS/HR-ESI-MS)
High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the elemental composition of a molecule with extremely high accuracy. researchgate.net For this compound (molecular formula C₁₅H₁₄O), the calculated monoisotopic mass is 210.1045 g/mol . epa.gov
An HRMS analysis would typically detect the protonated molecule, [M+H]⁺. The instrument measures the mass-to-charge ratio (m/z) to several decimal places (e.g., 211.1119 for [C₁₅H₁₅O]⁺). This high precision allows for the unambiguous determination of the elemental formula, as it can distinguish the target compound from other molecules that may have the same nominal mass but a different atomic composition. mdpi.com
Chromatographic Techniques for Purity Assessment and Stereoisomer Separation
Chromatographic methods are essential for verifying the purity of a synthesized compound and for separating different stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of organic compounds. researchgate.net For purity assessment, a reversed-phase HPLC method, likely using a C18 or a phenyl-bonded column, would be employed. mdpi.com The compound would be eluted with a mobile phase, such as a mixture of acetonitrile (B52724) and water, and detected by a UV detector, given the strong UV absorbance of the aromatic rings. A single sharp peak would indicate a high degree of purity.
The this compound molecule possesses two stereocenters (at C1 and C3), meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). To separate these, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, allowing for their separation and quantification. researchgate.net
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of a chemical reaction, identify compounds, and determine purity. mdpi.com For this compound, the stationary phase would typically be a silica (B1680970) gel plate (e.g., silica gel 60 F₂₅₄). rsc.org A mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), would serve as the mobile phase. mdpi.com The compound's position on the developed plate is visualized under UV light, and its retention factor (Rf) is calculated. This allows for a quick assessment of a reaction's completion or the presence of impurities. mdpi.com
Flash Column Chromatography for Purification
Flash column chromatography is a crucial and widely employed technique for the efficient purification of the crude product of this compound following its synthesis. This method offers a rapid and effective means of separating the desired alcohol from byproducts, unreacted starting materials, and other impurities. The purification strategy typically relies on normal-phase chromatography, utilizing a polar stationary phase and a less polar mobile phase.
The selection of the stationary and mobile phases is critical for achieving optimal separation. Silica gel (SiO₂) is the most common stationary phase used for the purification of indanol derivatives due to its high resolving power for compounds with moderate polarity, such as alcohols. The slightly acidic nature of silica gel is generally compatible with the structure of this compound.
The mobile phase, or eluent, is typically a binary mixture of a non-polar solvent and a more polar solvent. For compounds like this compound, a mixture of a hydrocarbon solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate, is standard. The polarity of the eluent is carefully adjusted to control the elution rate of the compound. The hydroxyl group in the target molecule increases its polarity compared to non-polar byproducts. Therefore, a mobile phase with a moderate polarity is required to ensure the compound moves through the column at an appropriate rate, allowing for separation from less polar and more polar impurities.
In practice, the purification of structurally related phenyl-indenone and phenyl-indole derivatives often employs silica gel chromatography with hexane/ethyl acetate solvent systems. For instance, the purification of various 2- and 3-substituted phenyl-2,3-dihydro-1H-inden-1-ones has been successfully achieved using silica gel with a hexane/ethyl acetate ratio of 25:1. amazonaws.com Similarly, 3-methyl-1-phenyl-2,3-dihydro-1H-indol-2-one has been purified using a 5:1 hexane/ethyl acetate mixture. prepchem.com For 3-phenyl-1H-indoles, a gradient of 0% to 10% ethyl acetate in hexanes has been utilized in flash column chromatography. nih.gov
Given that this compound is an alcohol, it is more polar than the corresponding ketone or indole. Therefore, a slightly more polar mobile phase composition would likely be required for its elution compared to its ketone analog. The purification process would typically involve the following steps:
Sample Preparation: The crude reaction mixture is concentrated under reduced pressure to remove the bulk of the reaction solvent. The resulting residue is then adsorbed onto a small amount of silica gel. This dry-loading method is often preferred as it can lead to better separation and sharper bands compared to direct liquid injection.
Column Packing: A glass column is packed with silica gel as a slurry in the initial, least polar eluent mixture.
Elution: The dry-loaded sample is carefully applied to the top of the packed column. The elution is then carried out by passing the mobile phase through the column under positive pressure, typically using compressed air or nitrogen. The polarity of the eluent may be kept constant (isocratic elution) or gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A gradient elution is often favored as it allows for the initial elution of non-polar impurities in a low-polarity solvent, followed by the elution of the target compound as the solvent polarity increases, and finally, the removal of highly polar impurities.
Fraction Collection and Analysis: The eluent is collected in a series of fractions. The composition of each fraction is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure desired product.
The progress of the separation is visually monitored using techniques such as UV light if the compounds are UV-active, or by staining the TLC plates with a suitable reagent like potassium permanganate (B83412) or p-anisaldehyde, which react with the alcohol functional group.
The following table provides a hypothetical, yet scientifically plausible, set of parameters for the flash chromatographic purification of this compound, extrapolated from the purification of similar compounds.
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate (Gradient) |
| Gradient Profile | 10% to 30% Ethyl Acetate in Hexane |
| Loading Method | Dry loading on silica gel |
| Detection | UV (254 nm) and/or staining (KMnO₄) |
The fractions containing the pure this compound, as determined by TLC analysis, are then combined and the solvent is removed under reduced pressure to yield the purified solid product.
Computational Chemistry and Theoretical Studies of 3 Phenyl 2,3 Dihydro 1h Inden 1 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a standard approach for predicting molecular properties with a favorable balance between accuracy and computational cost. nih.govresearchgate.net DFT calculations for 3-phenyl-2,3-dihydro-1H-inden-1-ol would involve optimizing its molecular geometry to find the lowest energy structure, which then serves as the basis for calculating other parameters. researchgate.net Functionals like B3LYP are commonly paired with basis sets such as 6-311G** to achieve reliable results for organic molecules. mdpi.comresearchgate.net
DFT calculations are routinely used to predict NMR chemical shifts, which is invaluable for structure elucidation and verification. rsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a standard DFT-based approach for computing these shifts. nih.govmdpi.com A typical workflow involves optimizing the molecule's geometry and then performing GIAO calculations. mdpi.com The calculated values (δ_calc) are then often correlated with experimental data (δ_exp) to confirm assignments. A strong linear correlation between the calculated and experimental shifts provides confidence in the structural assignment. mdpi.commdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical functional group ranges. Actual values would require specific DFT calculations.)
| Proton Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons (Phenyl & Benzene (B151609) rings) | 7.0 - 8.0 |
| Methine Proton (-CH-OH) | 4.5 - 5.5 |
| Methine Proton (-CH-Ph) | 3.5 - 4.5 |
| Methylene (B1212753) Protons (-CH₂-) | 2.0 - 3.0 |
| Hydroxyl Proton (-OH) | 1.5 - 4.0 (variable) |
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. youtube.comirjweb.com
For this compound, DFT calculations would reveal the spatial distribution and energy levels of these orbitals. The HOMO is expected to be localized on the electron-rich aromatic rings, while the LUMO would also involve the π-systems. These calculations allow for the determination of quantum chemical parameters that describe the molecule's reactivity. mdpi.comnih.gov
Table 2: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies (Note: The values provided are for illustrative purposes based on similar aromatic compounds and would need to be calculated specifically for this compound.)
| Parameter | Formula | Significance | Illustrative Value (eV) |
| HOMO Energy (E_HOMO) | - | Electron-donating ability | -6.5 |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability | -1.5 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity/stability | 5.0 |
| Electronegativity (χ) | -(E_LUMO + E_HOMO)/2 | Electron-attracting tendency | 4.0 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron distribution | 2.5 |
| Chemical Softness (S) | 1 / (2η) | Polarizability | 0.2 |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a flexible molecule like this compound, which has stereocenters and a non-planar five-membered ring, multiple conformers are possible. The relative orientation of the phenyl group and the hydroxyl group can lead to different staggered and eclipsed forms, each with a distinct stability. lumenlearning.com
DFT calculations can be used to perform a systematic search of the conformational space. By rotating the single bonds and calculating the energy of each resulting geometry, a potential energy surface can be mapped. This allows for the identification of the lowest-energy (most stable) conformer(s) and the energy barriers between them. researchgate.net In molecules with flexible groups, the most stable conformation is typically one that minimizes steric hindrance, where large substituents are positioned far from each other (an anti-conformation). lumenlearning.com
Molecular Modeling and Simulation Approaches
Beyond static DFT calculations, molecular modeling encompasses a broader range of techniques to simulate molecular behavior, including reaction dynamics and stereochemical outcomes.
Computational methods are increasingly used to predict the outcomes of chemical reactions. For instance, retrosynthesis prediction models, some employing neural machine translation and artificial intelligence, can identify potential reactants for a target molecule by analyzing its structure in terms of molecular fragments or atomic environments. nih.govresearchgate.netnih.gov
For a specific reaction, such as the synthesis or transformation of this compound, computational tools can be used to map the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—can be located and its structure and energy calculated. The energy of the transition state determines the activation energy of the reaction, which is fundamental to understanding its rate. Such analyses provide deep mechanistic insights that can be difficult to obtain experimentally. rsc.org
The structure of this compound features two chiral centers (at positions 1 and 3), meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). The relative stereochemistry (e.g., cis vs. trans orientation of the phenyl and hydroxyl groups) significantly impacts the molecule's shape and properties.
Molecular modeling can predict the stereochemical outcome of a reaction that forms this compound. For example, in a reaction involving the addition of a nucleophile to a precursor like 1-phenyl-2,3-dihydro-1H-inden-1-one, the preferred direction of attack can be modeled. mdpi.com By calculating the energies of the transition states leading to the different possible stereoisomers, the model can predict which product will be favored. The product formed via the lower-energy transition state is expected to be the major product, thus explaining the stereochemical preference of the reaction. mdpi.comresearchgate.net These studies are critical for designing stereoselective syntheses.
Quantum Chemical Calculations for Mechanistic Insights
While specific quantum chemical calculations exclusively for this compound are not extensively documented in publicly available literature, the application of computational chemistry to understand the mechanistic intricacies of its formation and reactivity is a powerful theoretical tool. Such studies typically employ methods like Density Functional Theory (DFT) to elucidate reaction pathways, determine the geometries of transition states, and predict the stereochemical outcomes of synthetic routes. The synthesis of this compound generally involves two key transformations for which quantum chemical calculations can provide significant insights: the intramolecular Friedel-Crafts acylation to form the indanone precursor, followed by the stereoselective reduction of the ketone.
Mechanistic Insights into the Formation of the Indanone Precursor
The formation of the five-membered ring of the indanone core is often achieved through an intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid or its corresponding acyl chloride. Computational studies on similar reactions have been instrumental in understanding the role of the Lewis acid catalyst and the nature of the intermediates. nih.govresearchgate.net DFT calculations can model the reaction profile, identifying the rate-determining step and the energies of intermediates and transition states.
For instance, in a related study on Friedel-Crafts acylation using metal triflates, DFT calculations revealed the influence of the metal center on the formation of the active acylium ion intermediate. nih.govacs.orgelsevierpure.com Such calculations can provide a quantitative understanding of the catalytic cycle.
A hypothetical reaction pathway for the intramolecular Friedel-Crafts acylation to form 2-phenyl-1-indanone, a precursor to the target molecule, would involve the formation of an acylium ion, followed by electrophilic attack on the aromatic ring and subsequent deprotonation. Quantum chemical calculations could provide the activation energies for each of these steps, as illustrated in the hypothetical data table below, which is based on typical values found in computational studies of similar reactions.
Table 1: Hypothetical DFT-Calculated Energy Profile for Intramolecular Friedel-Crafts Acylation
| Step | Description | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |
| 1 | Formation of Acylium Ion | R-C≡O⁺ | 5-10 |
| 2 | Electrophilic Attack | Wheland Intermediate | 15-20 |
| 3 | Deprotonation | Product Complex | 2-5 |
Note: The values in this table are representative and intended for illustrative purposes to show the type of data generated from quantum chemical calculations.
Mechanistic Insights into the Stereoselective Reduction of the Ketone
The final step in the synthesis of this compound is the reduction of the corresponding indanone. This reaction can lead to two diastereomers, and controlling the stereoselectivity is often a key challenge. Quantum chemical calculations are particularly useful for predicting and explaining the stereochemical outcome of such reductions. nih.govorganic-chemistry.orgnih.gov
Theoretical studies can model the approach of the reducing agent to the carbonyl group from both faces of the ketone. By calculating the energies of the transition states for the formation of the syn and anti diastereomers, the preferred pathway can be determined. These calculations often take into account the steric hindrance and electronic effects of the substituents. nih.gov
For example, a computational study on the reduction of a substituted cyclic ketone would involve optimizing the geometries of the two possible transition states and comparing their relative energies. The diastereomeric excess can then be predicted from the energy difference between these transition states.
Table 2: Hypothetical DFT-Calculated Transition State Energies for the Reduction of a Phenyl-Substituted Ketone
| Transition State | Diastereomer Formed | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |
| TS1 | cis-alcohol | 0.0 | >99:1 |
| TS2 | trans-alcohol | 3.5 |
Note: The values in this table are representative and intended for illustrative purposes. A lower relative energy for a transition state indicates a more favorable reaction pathway.
Synthetic Utility and Applications in Complex Organic Molecule Synthesis
3-Phenyl-2,3-dihydro-1H-inden-1-ol as a Chiral Building Block
Chiral building blocks are enantiomerically pure compounds that can be incorporated into a larger molecule without loss of stereochemical integrity. This compound, with its hydroxyl and phenyl groups on a rigid bicyclic scaffold, presents a stereochemically defined starting point for the synthesis of a variety of complex organic molecules. The development of enantioselective methods to synthesize this and related indanol derivatives has been a focus of synthetic chemists. rsc.org
One of the key strategies to obtain enantiomerically enriched indanols is through the asymmetric reduction of the corresponding 1-indanone (B140024). For instance, rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives has been shown to produce chiral 3-aryl-1-indanones with high yields and excellent enantiomeric excess (up to 95% ee). beilstein-journals.orgnih.gov These chiral ketones can then be stereoselectively reduced to the desired chiral this compound.
Another approach involves the desymmetrization of prochiral indane derivatives. For example, the enantioselective monobenzoylation of a cis-indane-1,3-diol, catalyzed by a quinine-derived phosphinite, can create a chiral mono-protected diol, which can be further manipulated to yield the target chiral alcohol. rsc.org The use of N-heterocyclic carbene (NHC) catalysts has also been explored for the intramolecular Michael addition to construct the indanyl skeleton with high diastereoselectivity and enantioselectivity. rsc.org
The versatility of this compound as a chiral building block is demonstrated by its use in the synthesis of various derivatives where the stereochemistry of the hydroxyl and phenyl groups directs the stereochemical outcome of subsequent reactions.
Table 1: Enantioselective Methods for the Synthesis of Chiral Indanol Precursors
| Method | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |
| Rhodium-catalyzed asymmetric cyclization | (R)-MonoPhos® | Chiral 3-aryl-1-indanones | Up to 95% |
| Enantioselective monobenzoylation | Phosphinite-derived quinine | Chiral mono-protected cis-indane-1,3-diol | Not specified |
| Intramolecular Michael addition | Chiral NHC catalyst | Fused indanes | Up to 99% |
Intermediate in Total Synthesis Schemes of Natural Products and Analogs
The structural motif of this compound is found within a range of natural products and their synthetic analogs, making it a crucial intermediate in their total synthesis. The indane core is present in numerous natural compounds with diverse biological activities. researchgate.net
While a direct total synthesis of a natural product using this compound as a starting material is not extensively documented in the provided search results, the synthesis of various functionalized indanones, which are direct precursors to the target alcohol, is well-established. For example, the Nazarov cyclization of chalcones is a common method to produce 3-phenyl-1-indanones, which can then be reduced to the corresponding alcohol. beilstein-journals.orgnih.gov Microwave-assisted synthesis has been shown to significantly shorten the reaction times for these cyclizations. beilstein-journals.orgnih.gov
The synthesis of pterosin A, a sesquiterpenoid found in bracken fern, involves the formation of a 1-indanone derivative. beilstein-journals.org Although not directly involving this compound, this highlights the importance of the indanone scaffold, and by extension the corresponding indanol, in the synthesis of natural products. The development of synthetic routes to complex molecules often relies on the availability of such key intermediates.
Scaffold for the Preparation of Advanced Organic Molecules with Indane Core
The rigid framework of the indane nucleus makes it an attractive scaffold for the design and synthesis of advanced organic molecules with applications in medicinal chemistry and materials science. researchgate.neteburon-organics.com this compound, with its functional handles (hydroxyl group) and stereocenters, serves as a versatile starting point for the elaboration into more complex structures.
The indane core is a privileged structure in drug discovery, with indane derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. researchgate.neteburon-organics.com For instance, derivatives of 1-indanone, the oxidized form of this compound, have been investigated as potential anticancer agents. beilstein-journals.orgnih.gov The ability to introduce various substituents onto the indane ring system allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets.
In materials science, the indane-1,3-dione scaffold, which can be accessed from indane derivatives, is utilized in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for nonlinear optics. nih.gov The functionalization of the indane core, which can be initiated from a precursor like this compound, is key to developing materials with specific electronic and optical properties.
Contribution to the Development of Novel Synthetic Methodologies in Organic Chemistry
The pursuit of efficient and stereoselective methods for the synthesis of this compound and related indane derivatives has driven the development of novel synthetic methodologies in organic chemistry. The challenges associated with controlling stereochemistry in the construction of the indane framework have led to innovative solutions.
The development of catalytic asymmetric reactions has been particularly impactful. As mentioned earlier, rhodium-catalyzed asymmetric cyclizations and NHC-catalyzed intramolecular Michael additions are prime examples of methodologies that have been advanced through the synthesis of chiral indanes. rsc.org These methods offer high levels of enantioselectivity and are often more efficient than classical resolution techniques.
Furthermore, the study of reactions involving indane derivatives contributes to a deeper understanding of reaction mechanisms. For instance, the Nazarov cyclization, a key reaction for forming the five-membered ring of the indanone precursor, has been extensively studied and optimized for various substrates. nih.govresearchgate.net The development of microwave-assisted organic synthesis has also found application in the preparation of indanone derivatives, demonstrating a move towards more sustainable and efficient chemical processes. beilstein-journals.orgnih.gov
The synthesis of this compound and its analogs continues to be a fertile ground for the discovery and refinement of synthetic methods that have broader applications across organic chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for preparing enantiomerically enriched 3-phenyl-2,3-dihydro-1H-inden-1-ol?
- Methodological Answer : The compound can be synthesized via asymmetric transfer hydrogenation of 3-phenyl-1-indanone using a chiral catalyst. For example, (R,R)-Ts-DENEB catalyst in methanol with triethylamine and formic acid under N₂ achieves high enantioselectivity. Post-reaction purification via flash column chromatography (ethyl acetate/n-hexane, 1:7) effectively separates the product from unreacted starting material. Chiral HPLC is critical for determining enantiomeric excess (ee) and diastereomeric ratio (dr) .
Q. How can researchers safely handle intermediates like this compound during synthesis?
- Methodological Answer : Protective measures include using gloves, goggles, and fume hoods to avoid skin contact or inhalation. Toxic byproducts should be managed in a glove box. Waste must be segregated and disposed via certified biohazard waste services. Safety protocols from analogous indanol derivatives (e.g., 2,3-dihydro-1H-indene-2-carbaldehyde) are applicable due to structural similarities .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Chiral HPLC : To resolve enantiomers and quantify ee (e.g., using racemic standards prepared via NaBH₄ reduction).
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or C₆D₆) for structural confirmation. NOE experiments (e.g., DPFGSE-NOE) help assign stereochemistry .
- Optical Rotation : Compare with literature values to verify absolute configuration .
Advanced Research Questions
Q. How can conflicting stereochemical assignments in dihydroindenol derivatives be resolved?
- Methodological Answer : Discrepancies in configurations (e.g., S vs. R enantiomers) require a combination of enzymatic resolution and advanced NMR. Burkholderia cepacia lipase-mediated kinetic resolution (using vinyl acetate in MTBE) selectively acylates one enantiomer, enabling separation. Subsequent NOE NMR experiments at controlled temperatures (<210°C) confirm spatial arrangements of substituents .
Q. What strategies optimize the enantioselective synthesis of this compound for high-throughput applications?
- Methodological Answer :
- Catalyst Screening : Test Ts-DENEB analogs for improved turnover frequency.
- Solvent Optimization : Polar aprotic solvents (e.g., THF) may enhance reaction rates vs. methanol.
- Flow Chemistry : Continuous flow systems reduce reaction times and improve scalability compared to batch processes .
Q. How does this compound serve as a scaffold in medicinal chemistry?
- Methodological Answer : Its rigid bicyclic structure mimics tyrosine residues in enzyme active sites. For example, cis-(1S,2R)-amino-indanol derivatives act as aggrecanase inhibitors by binding to the P2' pocket. Structure-activity relationship (SAR) studies involve modifying the phenyl group with electron-withdrawing substituents (e.g., Br, CF₃) to enhance potency and selectivity .
Q. What are the challenges in scaling up enzymatic resolutions of dihydroindenols?
- Methodological Answer : Key issues include:
- Enzyme Stability : Lipases like Burkholderia cepacia degrade under prolonged reaction conditions. Immobilization on solid supports (e.g., silica) improves reusability.
- Substrate Inhibition : High concentrations of racemic starting material reduce conversion rates. Fed-batch addition mitigates this .
Data Contradiction Analysis
Q. How to address discrepancies in reported enantiomeric excess values for this compound?
- Methodological Answer : Variability often arises from differences in chiral stationary phases (CSPs) in HPLC. Cross-validate results using multiple CSPs (e.g., Chiralpak AD-H vs. OD-H). Additionally, compare optical rotation data with independent synthetic batches to rule out batch-specific anomalies .
Experimental Design Tables
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
